Fmoc-D-4-Pal-OH

Descripción

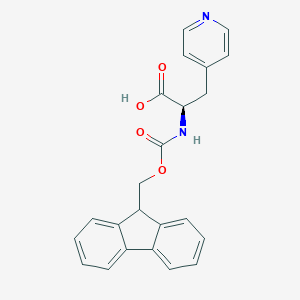

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205528-30-9 |

Source

|

| Record name | Fmoc-D-4-Pyridylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Applications of Fmoc-D-4-Pal-OH in Peptide Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-canonical, aromatic amino acid derivative that has become an invaluable tool in modern peptide science and therapeutic peptide design. Its unique structural properties—a D-chiral center and a pyridyl functional group—offer strategic advantages for overcoming common challenges in peptide-based drug development, such as poor metabolic stability, low receptor affinity, and unfavorable physicochemical properties. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), quantitative data on its performance, and a case study on its application in modulating the p53-MDM2 signaling pathway.

Introduction to this compound

This compound is a building block used in the synthesis of peptides. The presence of the D-amino acid configuration provides resistance to enzymatic degradation by proteases, significantly enhancing the in vivo half-life of peptide therapeutics. The 4-pyridyl side chain introduces a hydrophilic, aromatic element capable of forming hydrogen bonds, salt bridges, and pi-stacking interactions, which can be exploited to enhance receptor binding affinity and selectivity. Furthermore, the incorporation of this residue can improve the aqueous solubility of peptides, a critical factor for formulation and bioavailability.

Physicochemical and Technical Properties

A summary of the key properties of this compound is presented in Table 1. These characteristics are essential for its handling, storage, and application in peptide synthesis.

| Property | Value |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid |

| CAS Number | 205528-30-9 |

| Molecular Formula | C₂₃H₂₀N₂O₄ |

| Molecular Weight | 388.42 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in DMSO (e.g., ~31.25 mg/mL), DMF, and NMP |

| Key Applications | Enhancing metabolic stability, improving receptor binding, increasing aqueous solubility of peptides, use in GnRH antagonists and p53-MDM2 inhibitors.[1][2] |

Core Applications in Peptide Science

The strategic incorporation of D-4-pyridylalanine into peptide sequences can confer several advantageous properties:

-

Enhanced Metabolic Stability: The D-configuration of the alpha-carbon makes the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life and improved pharmacokinetic profile.

-

Improved Receptor Binding and Potency: The pyridyl ring can act as a hydrogen bond acceptor and engage in favorable aromatic interactions within a receptor's binding pocket. This has been successfully exploited in the design of high-affinity Gonadotropin-Releasing Hormone (GnRH) antagonists, where D-pyridylalanine residues at specific positions are crucial for biological activity.[1]

-

Increased Aqueous Solubility: The nitrogen atom in the pyridyl ring can be protonated at physiological pH, increasing the hydrophilicity of the peptide. This can mitigate the poor solubility often associated with hydrophobic peptide sequences, facilitating their formulation and administration.

-

Structural Scaffolding: The rigid, aromatic nature of the pyridyl side chain can introduce conformational constraints, helping to stabilize secondary structures like α-helices or β-turns that are often required for potent biological activity.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc/tBu-based solid-phase peptide synthesis protocols. Below is a detailed methodology for a manual synthesis, which can be adapted for automated synthesizers.

Materials and Reagents

-

Resin: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).

-

Amino Acid: this compound.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Deprotection Reagent: 20% (v/v) piperidine in DMF.

-

Coupling Reagents:

-

Option A (Uronium-based): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).

-

Option B (Carbodiimide-based): DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure® or HOBt (Hydroxybenzotriazole).

-

-

Washing Solvents: DMF, Isopropanol (IPA), DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation Solvent: Cold diethyl ether.

SPPS Workflow Diagram

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Detailed Coupling Protocol (HBTU Activation)

This protocol is for a 0.1 mmol scale synthesis.

-

Resin Preparation: Swell the resin (e.g., 150 mg, ~0.67 mmol/g substitution) in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 2 mL).

-

Activation of this compound: In a separate vial, dissolve this compound (155 mg, 0.4 mmol, 4 eq.) and HBTU (151 mg, 0.4 mmol, 4 eq.) in 1 mL of DMF. Add DIPEA (139 µL, 0.8 mmol, 8 eq.). Vortex briefly. The solution should turn slightly yellow. Pre-activation time should be minimal (1-2 minutes) to avoid side reactions.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. Coupling times for non-hindered amino acids like D-4-Pal are typically fast, often complete within 30-60 minutes.

-

Monitoring: After the coupling time, take a small sample of resin beads, wash them with DMF and IPA, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling should be repeated with fresh reagents.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 2 mL), IPA (3 x 2 mL), and DCM (3 x 2 mL) to prepare for the next cycle.

-

Final Cleavage and Deprotection: After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., 2 mL of 95% TFA / 2.5% TIS / 2.5% H₂O) and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to a 50 mL tube of cold diethyl ether. Centrifuge, decant the ether, and wash the peptide pellet with more cold ether. The crude peptide can then be purified by reverse-phase HPLC.

Quantitative Data Presentation

The incorporation of D-amino acids can influence the biological activity of peptides. The following tables summarize quantitative data for peptides where D-pyridylalanine or other D-amino acids have been used to inhibit the p53-MDM2 interaction, a key pathway in cancer biology.

Table 2: Binding Affinities of D-Peptide Inhibitors to MDM2

| Peptide ID | Sequence | Target Protein | Binding Affinity (Kd, nM) |

| DPMI-α | TNWYANLEKLLR | MDM2 | 219 |

| DPMI-γ | DWWPLAFEALLR | MDM2 | 53 |

Data sourced from studies on D-peptide inhibitors of the p53-MDM2 interaction. The peptides consist entirely of D-amino acids.

Table 3: In Vitro Inhibitory Activity of p53-MDM2/MDMX Inhibitors

| Peptide ID | Stapling Position | Target | IC₅₀ (nM) |

| PDI (linear) | N/A | MDM2 | 44 |

| PDI (linear) | N/A | MDMX | 550 |

| Stapled PDI 3 | i, i+7 | MDM2 | 6.3 |

| Stapled PDI 3 | i, i+7 | MDMX | 320 |

IC₅₀ values represent the concentration required for 50% inhibition in an ELISA assay. "Stapling" refers to a chemical modification to lock the peptide in a helical conformation.

Case Study: Inhibition of the p53-MDM2 Pathway

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the oncoprotein MDM2, which binds to p53 and targets it for ubiquitination and subsequent degradation by the proteasome. Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy.

Peptides derived from the p53 transactivation domain can act as competitive inhibitors of this interaction. However, these L-peptides are susceptible to rapid proteolytic degradation. The use of peptides composed entirely of D-amino acids, such as those incorporating D-4-Pal, provides a solution to this stability issue. These D-peptides can bind with high affinity to MDM2, displacing p53 and leading to its stabilization and the activation of downstream apoptotic pathways.

p53-MDM2 Signaling Pathway Diagram

Caption: Inhibition of the p53-MDM2 negative feedback loop by a D-peptide antagonist.

Conclusion

This compound is a versatile and powerful building block for the synthesis of advanced therapeutic peptides. Its ability to confer proteolytic resistance, enhance receptor affinity, and improve solubility makes it a highly attractive component in the design of peptide-based drugs. The successful application of D-pyridylalanine and other D-amino acids in potent inhibitors of the p53-MDM2 interaction highlights the significant potential of this and related non-canonical amino acids in addressing key challenges in modern drug development. The straightforward incorporation of this compound using standard SPPS protocols ensures its accessibility to the broader research community, paving the way for the discovery of novel and more effective peptide therapeutics.

References

The Chiral Twist: A Technical Guide to the Role of D-Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome inherent limitations of their naturally occurring L-amino acid counterparts. Among these, the use of D-amino acids, the enantiomers of the proteinogenic L-amino acids, offers a profound advantage in enhancing peptide stability, modulating biological activity, and unlocking novel therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted role of D-amino acids in peptides, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Fundamental Advantage: Enhanced Proteolytic Stability

The primary driver for incorporating D-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation.[1][2][3][4] Proteases, the enzymes responsible for peptide and protein cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon peptide bonds formed by L-amino acids.[2] By substituting L-amino acids with their D-counterparts, the peptide backbone becomes a poor substrate for these enzymes, leading to a significantly extended half-life in biological systems such as serum and plasma.[1][5][6] This enhanced stability is a critical attribute for peptide drugs, as it can improve their pharmacokinetic profile, reduce dosing frequency, and increase overall therapeutic efficacy.[2][7]

Quantitative Analysis of Proteolytic Resistance

The following table summarizes quantitative data from various studies, illustrating the dramatic impact of D-amino acid substitution on peptide stability in the presence of proteases like trypsin and in human serum.

| Peptide/Analog | D-Amino Acid Content | Assay Conditions | Half-life (t½) of D-Peptide | Half-life (t½) of L-Peptide | Fold Increase in Stability | Reference |

| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 | [6] |

| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 | [6] |

| OM19D vs. OM19R | L-Arg and L-Lys replaced with D-Arg and D-Lys | 10 mg/mL Trypsin, 8h | High activity retained | Degraded | Significant | [8] |

| Polybia-CP analogs | All D-amino acids (D-CP) and D-lysine substitution (D-lys-CP) | Trypsin and Chymotrypsin | D-CP resistant to both; D-lys-CP resistant to trypsin | Susceptible | Significant | [9] |

Modulating Biological Activity and Receptor Interaction

The introduction of D-amino acids can have a profound and often unpredictable impact on a peptide's biological activity. While the primary sequence remains the same, the altered stereochemistry can influence the peptide's three-dimensional conformation, which is crucial for receptor binding and subsequent signal transduction.

Impact on Binding Affinity

The effect of D-amino acid substitution on receptor binding affinity is highly context-dependent. In some cases, a single D-amino acid substitution can disrupt the specific interactions required for high-affinity binding to a target receptor that has evolved to recognize L-peptides. Conversely, for certain targets, D-peptides can exhibit equal or even enhanced binding affinity. A powerful technique to discover novel D-peptide binders for L-targets is mirror-image phage display.[4]

The following table presents a compilation of comparative binding affinity data for L- and D-peptide analogs.

| Peptide/Analog | Target Receptor/Protein | Binding Affinity (IC50/Kd) of D-Peptide | Binding Affinity (IC50/Kd) of L-Peptide | Notes | Reference |

| p53(15–29) retro-inverso | MDM2 | ~306-fold weaker | 368 nM (Kd) | Retro-inverso isomerization significantly reduces binding affinity. | [5] |

| V13K and analogs | Cancer cell lines | Higher IC50 values (lower activity) with increasing D-amino acid substitutions | Lower IC50 values (higher activity) | D-amino acid substitution reduced anticancer activity in this case. | [10] |

| Linagliptin precursors | Dipeptidyl peptidase-4 (DPP-4) | Low picomolar to low nanomolar Kd | Not directly compared as a simple L/D switch, but structure-activity relationship shows high affinity for D-amino acid containing structures. | Demonstrates successful incorporation of D-amino acids in potent enzyme inhibitors. | [11] |

Signaling Pathways Modulated by D-Amino Acids

While research into the specific signaling pathways modulated by synthetic D-amino acid-containing peptides is ongoing, studies on naturally occurring D-amino acids have revealed their involvement in intercellular communication, particularly in bacteria and their interaction with host organisms.

Bacterial D-Amino Acid Signaling

Bacteria produce a variety of D-amino acids that act as signaling molecules to regulate processes such as biofilm formation and cell wall remodeling.[1][3] Some bacterial D-amino acids can also interact with host receptors. For instance, D-amino acids produced by Staphylococcus species can activate the sweet taste receptor (T1R) in the human airway, which in turn suppresses the innate immune response.[2][12]

Bacterial D-Amino Acid Signaling in the Airway.

D-Amino Acids as GPCR Modulators

The vast family of G-protein coupled receptors (GPCRs) represents a major class of drug targets. The ability of D-amino acid-containing peptides to modulate GPCR activity is an active area of research.[9][13][14] Their enhanced stability makes them attractive candidates for developing long-acting GPCR agonists or antagonists. The altered stereochemistry can also lead to biased agonism, where a peptide selectively activates certain downstream signaling pathways over others, offering the potential for more targeted therapies with fewer side effects.[13]

Experimental Protocols

The successful design and evaluation of D-amino acid-containing peptides rely on robust experimental methodologies. This section provides detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based SPPS is the standard method for synthesizing peptides containing D-amino acids. The protocol is largely the same as for L-peptides, with the key difference being the use of Fmoc-protected D-amino acids.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected L- and D-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-D-amino acid (3 equivalents relative to resin loading) with HBTU/HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using the appropriate L- or D-amino acid.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Based Solid-Phase Peptide Synthesis Workflow.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The substitution of L-amino acids with D-amino acids can induce significant conformational changes.

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Quartz cuvette (e.g., 1 mm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. Prepare a buffer blank with the same composition.

-

Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (typically 190-260 nm).

-

Blank Measurement: Record a spectrum of the buffer blank to establish a baseline.

-

Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

-

Data Processing: Subtract the buffer blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.

-

Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in centimeters

-

-

Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). For example, α-helical peptides typically show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enantiomeric Peptide Separation

Distinguishing between peptides containing D-amino acids and their all-L counterparts is crucial for quality control and characterization. As they are isomers with the same mass, specialized chromatographic techniques are required for their separation.

Materials:

-

Peptide sample

-

LC-MS system with a chiral stationary phase column (e.g., CROWNPAK CR-I(+)) or a reverse-phase C18 column with chiral mobile phase additives.

-

Mobile phases: e.g., for chiral columns, an acidic aqueous phase (e.g., perchloric acid, pH 1.0) and an organic modifier (e.g., acetonitrile/methanol).[15] For reverse-phase columns with derivatization, a gradient of water and acetonitrile with an acid modifier (e.g., formic acid or acetic acid) is common.[6]

-

Derivatization agent (optional, for indirect chiral separation): e.g., Marfey's reagent.

Procedure (Direct Chiral Separation):

-

Column Equilibration: Equilibrate the chiral LC column with the initial mobile phase conditions.

-

Sample Injection: Inject the peptide sample onto the column.

-

Chromatographic Separation: Run a gradient of the organic modifier to elute the peptides. The different interactions of the L- and D-containing peptides with the chiral stationary phase will result in different retention times, allowing for their separation.[14][15]

-

Mass Spectrometry Detection: The eluting peptides are introduced into the mass spectrometer for detection and mass analysis to confirm their identity.

The Drug Development Workflow: Integrating D-Amino Acids

The unique properties of D-amino acid-containing peptides make them highly attractive for drug development. The workflow for developing such therapeutics involves several key stages, from initial design and screening to preclinical and clinical evaluation.

D-Amino Acid Peptide Drug Development Workflow.

Conclusion

The strategic incorporation of D-amino acids represents a paradigm shift in peptide design, offering a powerful toolkit to address the long-standing challenges of proteolytic instability and poor bioavailability. This technical guide has provided a comprehensive overview of the fundamental principles, quantitative effects, and practical methodologies associated with the use of D-amino acids in peptides. For researchers, scientists, and drug development professionals, a thorough understanding of these concepts is paramount to harnessing the full potential of D-amino acid-containing peptides in creating the next generation of innovative therapeutics and research tools. The continued exploration of their impact on complex biological systems will undoubtedly unveil new and exciting opportunities in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial D-Amino Acids Suppress Sinonasal Innate Immunity Through Sweet Taste Receptors in Solitary Chemosensory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lifetein.com [lifetein.com]

- 8. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]

- 9. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric Effect of d-Amino Acid Substitution on the Mechanism of Action of α-Helical Membrane-Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vetmeduni.ac.at [vetmeduni.ac.at]

- 12. Bacterial d-amino acids suppress sinonasal innate immunity through sweet taste receptors in solitary chemosensory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]

- 14. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-D-4-Pal-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-Pal-OH, with the CAS number 205528-30-9, is a pivotal building block in modern peptide synthesis and drug discovery.[1][2][3][4][5] This non-natural, D-enantiomer of 4-pyridylalanine is an alanine derivative featuring a pyridyl side chain and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on its alpha-amino group.[6][7][8] The incorporation of this specialized amino acid into peptide sequences offers distinct advantages, including enhanced biological stability and the potential for novel therapeutic activities.[2][3][5][9][10]

The D-configuration of this compound provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[2][3][5][9] This increased stability can significantly prolong the in-vivo half-life of peptide-based drugs.[3][10] Furthermore, the pyridyl side chain introduces unique electronic and structural properties, which can influence a drug candidate's interaction with biological targets and enhance aqueous solubility.[4][7][11][12] These characteristics make this compound a valuable tool for medicinal chemists aiming to design more effective and targeted therapeutics.[4][6][7][11]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 205528-30-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₀N₂O₄ | [1][3][4] |

| Molecular Weight | 388.42 g/mol | [1][6] |

| Purity | ≥98% | [1][2] |

| Appearance | White to off-white solid | [6] |

| Storage Temperature | 4°C (short term), -20°C (long term) | [1][2][6] |

| Solubility | Soluble in DMSO | [6] |

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool in various stages of drug development, from lead discovery to optimization.

-

Enhanced Peptide Stability: The incorporation of D-amino acids, such as D-4-pyridylalanine, into peptide chains significantly enhances their resistance to enzymatic degradation.[3][5][9] This is a crucial attribute for developing peptide therapeutics with improved in-vivo stability and longer duration of action.[3][10]

-

Improved Bioavailability: Peptides containing D-amino acids often exhibit improved bioavailability compared to their L-counterparts.[3][10] This can lead to more effective absorption and utilization in therapeutic applications.

-

Modulation of Biological Activity: The pyridyl group in the side chain can introduce novel biological activities not observed with natural amino acids.[4][7][11] This allows for the fine-tuning of a peptide's binding affinity to specific receptors or enzymes.[7][11] Recent research has demonstrated the use of pyridyl-alanine in creating functionally diverse and stable N-alkylated peptide conjugates, which can enhance the antiproliferative activities of certain peptides.[13]

-

Increased Aqueous Solubility: The incorporation of 4-pyridyl-alanine has been shown to enhance the aqueous solubility of peptides, which is a desirable property for drug formulation and delivery.[12]

Key Suppliers

A number of chemical suppliers provide this compound for research and development purposes. These include:

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS). The specific resin and coupling reagents may be varied based on the desired C-terminus (acid or amide) and the specific peptide sequence.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid)[14]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

-

Reaction vessel with a sintered glass frit

Procedure:

-

Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in the reaction vessel.[14]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.[1]

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and mix for a few minutes to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizations

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. lifetein.com [lifetein.com]

- 4. nbinno.com [nbinno.com]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. lifetein.com [lifetein.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. peptide.com [peptide.com]

Unveiling the Solubility Profile of Fmoc-D-4-Pal-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-4-Pal-OH, an abbreviation for N-α-Fmoc-D-4-pyridylalanine, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique pyridyl side chain offers a strategic advantage by enhancing the aqueous solubility of the resulting peptides, a critical attribute for therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the solubility characteristics of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of a typical solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems, crucial for its effective use in stock solution preparation and subsequent peptide synthesis. The following table summarizes the available quantitative data.

| Solvent System | Solubility | Molar Concentration (mM) | Methodological Notes |

| Dimethyl Sulfoxide (DMSO) | 31.25 mg/mL | 80.45 | Requires ultrasonic treatment and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is critical.[3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | 5.36 | Yields a clear solution; the saturation point was not determined to be higher than this value.[3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | 5.36 | Provides a clear solution; the saturation point was not determined to be higher than this value.[3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | 5.36 | Results in a clear solution; the saturation point was not determined to be higher than this value.[3] |

Experimental Protocols

Accurate determination of solubility is paramount for reproducible experimental outcomes. The following protocols outline the preparation of stock solutions and a general method for determining equilibrium solubility.

Protocol 1: Preparation of a 20.8 mg/mL Stock Solution in DMSO[3]

Materials:

-

This compound

-

Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Heating block or water bath set to 60°C

Procedure:

-

Weigh the desired amount of this compound into a sterile, appropriate-sized vial.

-

Add the calculated volume of fresh DMSO to achieve a final concentration of 20.8 mg/mL.

-

Vortex the mixture to initially suspend the solid.

-

Place the vial in an ultrasonic bath to aid dissolution.

-

Gently warm the solution to 60°C while mixing until a clear solution is obtained.

-

Allow the solution to cool to room temperature before use. For storage, aliquot the stock solution to prevent repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Protocol 2: Preparation of In Vivo Formulation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

Materials:

-

20.8 mg/mL this compound in DMSO stock solution

-

PEG300

-

Tween-80

-

Saline solution

Procedure:

-

To prepare 1 mL of the final formulation, start with 100 µL of the 20.8 mg/mL this compound in DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until uniform.

-

Add 50 µL of Tween-80 and continue mixing until the solution is homogeneous.

-

Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is achieved. This protocol yields a solution with a concentration of at least 2.08 mg/mL.[3]

Protocol 3: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol describes a general and robust method for determining the equilibrium solubility of a compound in a specific solvent, which can be applied to this compound.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, NMP, Acetonitrile)

-

Sealed vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Centrifuge the vial to pellet the remaining solid.

-

Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve on the HPLC.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the equilibrium solubility.

Visualizing the Workflow

The following diagram illustrates the logical workflow for determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble solid support.[1][2] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification of intermediates, the ability to use excess reagents to drive reactions to completion, and amenability to automation.[1][2] The most prevalent strategy within SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (like tert-butyl, tBu) for permanent protection of amino acid side chains.[3][4] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protectors, which are only removed during the final cleavage step.[3]

This guide provides a comprehensive technical overview of the core principles, chemical mechanisms, and experimental protocols central to Fmoc-SPPS, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Chemical Mechanisms

The Fmoc-SPPS process is a cyclical series of chemical reactions performed on a growing peptide chain that is covalently anchored to an insoluble resin.[1] The fundamental cycle consists of two main chemical steps: Nα-Fmoc deprotection and amino acid coupling.

The Solid Support (Resin)

The synthesis begins with an insoluble polymer support, or resin, which is typically composed of polystyrene cross-linked with divinylbenzene and functionalized with a linker.[3] The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[1][5] The resin must be swelled in a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible to reagents.[1][5]

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Condition for Release |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid (-COOH) | Strong acid (e.g., >90% TFA) |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid (-COOH) or Protected Fragments | Very mild acid (e.g., 1% TFA in DCM)[5] |

| Rink Amide Resin | Rink Amide | Amide (-CONH₂) | Strong acid (e.g., >90% TFA)[1][5] |

| Sieber Amide Resin | Sieber Amide | Protected Peptide Amide | Mild acid (e.g., 1% TFA in DCM) |

The Fmoc-SPPS Cycle

Once the first Fmoc-protected amino acid is attached to the resin, the peptide chain is elongated through repetitive cycles. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

The Fmoc group is removed under mild basic conditions, typically using a 20% solution of piperidine in DMF.[5][6] The mechanism is a base-catalyzed β-elimination.[7] A secondary amine, like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[7] This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free N-terminal amine of the peptide. The reactive DBF intermediate is subsequently trapped by the secondary amine to form a stable adduct, driving the reaction to completion.[7]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. genscript.com [genscript.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Solid-Phase Peptide Synthesis (SPPS) and the Role of Protecting Groups

An In-depth Technical Guide to the Purpose of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the chemical synthesis of peptides, enabling the routine construction of complex peptide chains for research and pharmaceutical development.[][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] This solid-phase approach simplifies the purification process, as excess reagents and byproducts can be easily removed by filtration and washing after each step.[3]

Successful peptide synthesis is critically dependent on a strategy of temporary and permanent protecting groups. These chemical moieties are used to mask reactive functional groups on the amino acids, preventing unwanted side reactions and ensuring that peptide bond formation occurs exclusively between the desired carboxyl and amino groups.[3][] The most pivotal of these is the temporary protecting group for the α-amino group of the incoming amino acid. In modern peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the predominant choice for this role, forming the basis of the widely adopted Fmoc/tBu strategy.[3]

The Core Purpose of the Fmoc Group in SPPS

The primary function of the Fmoc group is to act as a temporary shield for the α-amino group of an amino acid. This protection is essential for two main reasons:

-

Preventing Uncontrolled Polymerization: Without the Fmoc group, an amino acid would have both a reactive amino group and a reactive carboxyl group, leading to uncontrolled self-polymerization into a mixture of oligomers. The Fmoc group ensures that only the carboxyl group is available for reaction during the coupling step.

-

Ensuring Sequential Assembly: By blocking the N-terminus, the Fmoc group dictates the directionality of peptide chain growth (from C-terminus to N-terminus in SPPS).[3] The group remains in place during the coupling of its amino acid to the growing chain and is then selectively removed to expose a new, single N-terminal amine, ready for the next coupling cycle.

The Chemistry of Fmoc Protection and Deprotection

The utility of the Fmoc group lies in its unique chemical lability. It is stable under the acidic and coupling conditions used in SPPS but can be rapidly and cleanly removed under mild basic conditions.[3]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is achieved through a β-elimination reaction, typically initiated by a secondary amine base such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

The mechanism proceeds in two main steps:

-

Proton Abstraction: The base abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[7][8]

-

β-Elimination: This deprotonation leads to a β-elimination cascade, which releases the unstable carbamic acid intermediate, carbon dioxide, and the highly reactive dibenzofulvene (DBF) byproduct.[7] The free amine of the peptide chain is liberated upon the decomposition of the carbamic acid.[]

-

Scavenging: The excess secondary amine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable fulvene-piperidine adduct.[7] This scavenging step is crucial to prevent DBF from reacting with the newly deprotected N-terminal amine or other nucleophiles, which would result in irreversible chain termination.[7]

References

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. lifetein.com [lifetein.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

The Biological Significance of Pyridylalanine in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties to overcome the limitations of native peptide therapeutics. Among these, pyridylalanine (Pya), a structural analog of phenylalanine, has emerged as a particularly valuable building block. Its unique electronic and structural characteristics, owing to the nitrogen atom within the aromatic ring, impart a range of desirable attributes to peptides, including enhanced aqueous solubility, improved enzymatic stability, and modulated receptor binding affinity. This technical guide provides a comprehensive overview of the biological significance of pyridylalanine in peptides, detailing its impact on peptide structure and function, and providing experimental protocols for its synthesis, incorporation, and characterization.

Core Concepts: The Impact of Pyridylalanine Incorporation

The substitution of natural aromatic amino acids, such as phenylalanine or tyrosine, with pyridylalanine can lead to significant alterations in the physicochemical and biological properties of a peptide. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridylalanine) allows for subtle yet impactful modifications of the peptide's characteristics.

Enhanced Aqueous Solubility and Reduced Aggregation

A major hurdle in the development of peptide-based therapeutics is their often-poor solubility in aqueous solutions at physiological pH, leading to challenges in formulation and administration. The incorporation of pyridylalanine, particularly 3-Pal and 4-Pal, has been shown to significantly enhance the aqueous solubility of peptides.[][2][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, increasing the hydrophilicity of the side chain compared to the purely hydrophobic phenyl group of phenylalanine. This improved solubility can also mitigate the propensity for peptide aggregation and fibrillation, a common issue that can compromise the stability and efficacy of peptide drugs.[][2][3]

Modulated Receptor Binding and Biological Activity

The introduction of pyridylalanine can profoundly influence a peptide's interaction with its biological target. The nitrogen atom can participate in hydrogen bonding or metal coordination, creating new interactions with the receptor that can either enhance or decrease binding affinity.[4][5] This allows for the rational design of peptide analogs with tailored potency and selectivity. For instance, in somatostatin antagonists, the replacement of Tyr³ with pyridylalanine isomers has been shown to maintain high affinity for the somatostatin receptor subtype 2 (SST₂).[6] Furthermore, modifications involving D-3-pyridylalanine in LHRH antagonists have been shown to increase receptor binding affinity.[7]

Improved Enzymatic Stability

Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic window. The incorporation of unnatural amino acids like pyridylalanine can enhance resistance to enzymatic cleavage.[5][7] The altered side chain can create steric hindrance at the cleavage site or change the electronic properties of the peptide bond, making it a less favorable substrate for proteases. This leads to an extended plasma half-life and improved pharmacokinetic profile.[7]

Metal Binding and Catalysis

The pyridyl group of Pya can act as a ligand for metal ions, enabling the design of metallopeptides with novel functions.[8] Peptides incorporating pyridylalanine have been shown to bind metal ions like Ni²⁺ with low micromolar dissociation constants.[8] This property can be exploited for various applications, including the development of diagnostic imaging agents, radiopharmaceuticals, and artificial enzymes.[6][8] Furthermore, pyridylalanine residues within a peptide sequence can act as catalytic moieties in chemical reactions.

Data Presentation: Quantitative Analysis of Pyridylalanine-Containing Peptides

The following tables summarize quantitative data from various studies, highlighting the impact of pyridylalanine incorporation on the biological properties of peptides.

Table 1: Receptor Binding Affinity of Somatostatin Analogs

| Compound | Modification | Receptor | Kd (nM) |

| [¹⁷⁷Lu]Lu-DOTA-LM3 | Native (Tyr³) | SST₂ | 0.09 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | Tyr³ → l-2-Pyridylalanine³ | SST₂ | 0.18 ± 0.02 |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | Tyr³ → 3-Pyridylalanine³ | SST₂ | 0.15 ± 0.01 |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | Tyr³ → 4-Pyridylalanine³ | SST₂ | 0.11 ± 0.01 |

Data from Kanellopoulos et al. (2023).[6]

Table 2: In Vitro Potency of Glucagon Analogs

| Peptide | Sequence Modification | EC₅₀ (nM) |

| Native Glucagon | - | 0.3 ± 0.1 |

| Analog 9 | Phe⁶, Tyr¹⁰, Tyr¹³ → 3-Pal | 1.2 ± 0.2 |

Data from Mroz et al. (2016).[2]

Table 3: Metal Binding Affinity of a Bipyridylalanine-Containing Peptide

| Peptide | Metal Ion | Kd (µM) |

| BpyAla-containing cyclic peptide | Ni²⁺ | ~low micromolar |

Data from Carey et al. (2013).[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a generic peptide incorporating Fmoc-L-3-(4-pyridyl)alanine.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-3-(4-pyridyl)alanine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Incorporation of Fmoc-L-3-(4-pyridyl)alanine:

-

The coupling of Fmoc-L-3-(4-pyridyl)alanine is performed using the same procedure as other standard Fmoc-amino acids. Due to the basicity of the pyridine ring, in situ neutralization with a non-nucleophilic base like diisopropylethylamine (DIEA) (1 eq.) during coupling can sometimes improve efficiency, although it is often not necessary with modern coupling reagents.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Materials:

-

Crude synthetic peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

Preparative C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Chromatography:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis and Pooling: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>95%).

-

Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

In Vitro Receptor Binding Assay (Radioligand Competition)

This protocol describes a general procedure for a radioligand competition binding assay to determine the binding affinity (Ki) of a pyridylalanine-containing peptide.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

-

Unlabeled pyridylalanine-containing peptide (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Binding buffer (for total binding)

-

A high concentration of unlabeled native ligand (for non-specific binding)

-

A serial dilution of the pyridylalanine-containing peptide (for competition curve)

-

-

Add Radioligand: Add a fixed concentration of the radiolabeled ligand (typically at its Kd value) to all wells.

-

Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Caption: Workflow for the discovery and development of peptides containing unnatural amino acids.

Caption: Generalized GPCR signaling pathway activated by a pyridylalanine-containing peptide agonist.

Conclusion

The incorporation of pyridylalanine into peptides represents a versatile and powerful tool for overcoming many of the challenges associated with the development of peptide-based therapeutics. By judiciously selecting the isomer and position of pyridylalanine substitution, researchers can rationally design peptide analogs with enhanced solubility, stability, and receptor-specific activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to explore the full potential of pyridylalanine in their research and development endeavors. As our understanding of the structure-activity relationships of unnatural amino acids continues to grow, pyridylalanine is poised to play an increasingly important role in the design of next-generation peptide drugs.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. chempep.com [chempep.com]

- 4. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pathophysiology of GPCR Homo- and Heterodimerization: Special Emphasis on Somatostatin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-D-4-Pal-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-natural amino acid derivative increasingly utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences offers unique advantages, including enhanced aqueous solubility and the ability to introduce a versatile chemical handle for post-synthetic modifications. The pyridyl group can also play a crucial role in modulating the biological activity of peptides, for instance, by acting as a hydrogen bond acceptor or participating in coordination chemistry. A significant application of pyridylalanine-containing peptides is in the development of inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is a key target in cancer therapy.[1][2][3]

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound, covering all stages from resin preparation to final peptide cleavage and purification.

Data Presentation: Synthesis Parameters and Expected Outcomes

The efficiency of incorporating this compound and the overall success of the peptide synthesis are dependent on several factors, including the choice of resin, coupling reagents, and reaction conditions. Below is a summary of typical parameters and expected outcomes.

| Parameter | Description | Typical Value/Range | Expected Outcome |

| Resin Selection | Choice of solid support based on the desired C-terminal functionality. | Rink Amide resin for C-terminal amide; Wang resin for C-terminal carboxylic acid. | Determines the C-terminal functional group of the final peptide. |

| Resin Swelling | Soaking the resin in an appropriate solvent to allow for optimal reaction kinetics. | 30-60 minutes in DMF. | Ensures accessibility of reactive sites on the resin. |

| Fmoc Deprotection | Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. | 20% piperidine in DMF, 2 x 10-minute treatments. | Exposes the free amine for the next coupling step. |

| Amino Acid Coupling | Activation and coupling of the incoming Fmoc-amino acid to the deprotected N-terminus. | 3-4 equivalents of Fmoc-amino acid and coupling reagent. | Formation of a new peptide bond. |

| Coupling Reagents | Reagents used to activate the carboxylic acid of the incoming amino acid. | HBTU/HCTU/HATU with a tertiary amine base (e.g., DIPEA). | Efficient peptide bond formation. |

| Coupling Time for this compound | The reaction time required for the efficient incorporation of this compound. | 1-4 hours. | High coupling efficiency (>95%). |

| Cleavage Cocktail | A mixture of reagents used to cleave the peptide from the resin and remove side-chain protecting groups. | TFA/TIS/H2O (95:2.5:2.5). | Release of the crude peptide from the solid support. |

| Crude Peptide Purity | The purity of the peptide after cleavage and before purification. | 50-80% (sequence-dependent).[4] | A higher initial purity simplifies the subsequent purification process. |

| Final Peptide Yield | The amount of purified peptide obtained relative to the theoretical maximum. | 10-40% (sequence-dependent). | The overall efficiency of the synthesis and purification process. |

| Final Peptide Purity | The purity of the peptide after purification by RP-HPLC. | >95%.[4] | A high-purity peptide suitable for biological and pharmaceutical applications. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Standard Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HCTU, HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

-

Acetonitrile (ACN) for HPLC

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

-

Filtration apparatus

-

High-performance liquid chromatography (HPLC) system

-

Lyophilizer

Protocol for Manual Solid-Phase Peptide Synthesis

1. Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100 mg, with a substitution level of 0.5-1.0 mmol/g) into a solid-phase synthesis vessel.

-

Add DMF to the resin until it is fully submerged.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF using a filtration apparatus.

2. First Amino Acid Loading (if starting with an unloaded resin)

Follow the resin manufacturer's specific protocol for loading the first Fmoc-amino acid.

3. Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the peptide sequence, including this compound.

-

Step 3.1: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine.

-

-

Step 3.2: Amino Acid Coupling

-

In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (relative to the resin substitution) and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF.

-

Add 6-8 equivalents of DIPEA to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. For standard amino acids, a coupling time of 1-2 hours is typically sufficient. For this compound, a longer coupling time of 2-4 hours may be beneficial to ensure high coupling efficiency.

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 x 1 minute) and then with DCM (3 x 1 minute).

-

-

Step 3.3: Monitoring the Coupling Reaction (Optional but Recommended)

-

A small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

4. Final Fmoc Deprotection

After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Step 3.1.

5. Peptide Cleavage and Side-Chain Deprotection

-

Wash the final peptidyl-resin thoroughly with DCM (5 x 1 minute) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate into a clean collection tube.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

6. Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA).

-

A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Collect the fractions containing the pure peptide, and confirm the identity and purity by analytical HPLC and mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualizations

Experimental Workflow for this compound SPPS

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

p53-MDM2 Signaling Pathway Inhibition

Caption: Inhibition of the p53-MDM2 interaction by a synthetic peptide containing D-4-pyridylalanine.

References

Application Notes and Protocols for Coupling Fmoc-D-4-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) is a non-natural amino acid increasingly utilized in peptide-based drug discovery to introduce unique structural and functional properties. Its pyridyl side chain can enhance solubility, introduce a site for metal chelation, or serve as a handle for further chemical modification.[1] However, the steric hindrance posed by the pyridyl group can present challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of deletion peptide impurities.

These application notes provide a comprehensive overview of recommended coupling methods for the efficient incorporation of this compound into peptide sequences. The following sections detail various coupling reagents and protocols, present a comparative analysis of their effectiveness for sterically hindered amino acids, and offer troubleshooting strategies to minimize side reactions such as racemization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency when incorporating sterically hindered amino acids like this compound. While direct quantitative comparisons for this compound are not extensively published, data from studies on other challenging amino acids provide valuable insights into the relative performance of common coupling reagents. Uronium/aminium salt-based reagents, particularly those forming OAt or Oxyma esters, are generally more effective than standard carbodiimide reagents for such difficult couplings.

Below is a summary of quantitative data for the coupling of a sterically hindered amino acid, illustrating the performance of various coupling reagents. This data serves as a valuable reference for selecting a suitable method for this compound.

| Coupling Reagent | Additive | Base (equiv.) | Product Purity (%) | Deletion Peptide (%) | Reference |

| HATU | - | DIPEA (2) | 97.90 | 2.09 | [2] |

| HBTU | - | DIPEA (2) | 53.15 | 46.84 | [2] |

| COMU | - | DIPEA (2) | 99.2 | 0.8 | [2] |

| DIC | HOBt | - | 8.4 | 83.1 | [2] |

| DIC | HOAt | - | 37.5 | 60.2 | [2] |

| DIC | OxymaPure | - | 42.8 | 50.4 | [2] |

Data from the synthesis of a pentapeptide containing a sterically hindered Aib-Aib sequence, demonstrating the efficiency of different coupling reagents in a challenging context.[2]

Key Takeaways:

-

HATU and COMU demonstrate superior coupling efficiency for sterically hindered residues, yielding the highest purity of the desired peptide and minimal deletion byproducts.[2][3]

-

HBTU is less effective than HATU for challenging couplings.[3]

-

Standard carbodiimide activation with DIC/HOBt is largely inefficient for sterically hindered amino acids.[2]

-

The use of additives like HOAt and OxymaPure with DIC significantly improves coupling efficiency compared to HOBt alone.[2][4]

Recommended Coupling Protocols

Based on the available data for sterically hindered amino acids, the following protocols are recommended for the efficient coupling of this compound in SPPS.

Protocol 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for hindered amino acids due to the formation of a highly reactive OAt-ester intermediate.[3][5]

Materials:

-

This compound (4 equivalents)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected (e.g., using 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF (3-5 times).

-

In a separate reaction vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA or 2,4,6-Collidine to the amino acid/HATU solution and mix briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling.[6]

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[6]

Protocol 2: DIC/Oxyma-Mediated Coupling

The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive like OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) provides a cost-effective and efficient method for coupling, with reduced risk of racemization compared to HOBt.[7][8]

Materials:

-

This compound (3 equivalents)

-

DIC (3 equivalents)

-

OxymaPure® (3 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform N-terminal Fmoc deprotection of the resin-bound peptide.

-

Wash the resin thoroughly with DMF (3-5 times).

-

In a separate reaction vessel, dissolve this compound and OxymaPure® in DMF.

-

Add the solution to the resin.

-

Add DIC to the resin slurry.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction for completion using a suitable test (e.g., Kaiser test).[7]

-

Upon completion, wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

Potential Side Reactions and Mitigation Strategies

Racemization